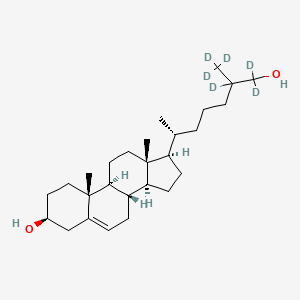

26-Hydroxycholesterol-d6

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C27H46O2 |

|---|---|

Molekulargewicht |

408.7 g/mol |

IUPAC-Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,17D2,18D |

InChI-Schlüssel |

FYHRJWMENCALJY-CDBHVEDQSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])O |

Kanonische SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO |

Herkunft des Produkts |

United States |

Methodological Advancements in the Quantitative Analysis of 26 Hydroxycholesterol Utilizing Deuterated Analogs

Sample Preparation Strategies for Oxysterolomics

Effective sample preparation is a critical prerequisite for the accurate analysis of oxysterols. The primary goals are to efficiently extract the analytes from complex biological matrices, remove interfering substances, and enhance the detection sensitivity of the target compounds. nih.govnih.govresearchgate.net

The analysis of 26-hydroxycholesterol (B79680) and other oxysterols begins with their extraction from biological samples such as plasma, serum, tissues, or cells. nih.govresearchgate.net A major challenge in this step is the overwhelming abundance of cholesterol, which can be 10,000 to 1,000,000 times higher than that of individual oxysterols. nih.gov This high concentration of cholesterol can interfere with the analysis and even generate artificial oxysterols through auto-oxidation during sample workup. nih.gov

To mitigate this, Solid-Phase Extraction (SPE) is a widely employed technique. nih.govnih.govuio.no SPE cartridges, often with a polymeric or C18 reversed-phase sorbent, are used to separate the more polar oxysterols from the highly nonpolar cholesterol. nih.govnih.gov This step effectively removes the bulk of cholesterol, preventing analytical interference and artifact formation. nih.govnih.gov For instance, a protocol might involve precipitating proteins with a solvent like methanol (B129727), followed by isolation of oxysterols on an SPE column. nih.gov

Another common approach is liquid-liquid extraction (LLE) , often performed before SPE. A Bligh/Dyer extraction method using a mixture of chloroform (B151607) and methanol can be used to extract total lipids from cell or tissue homogenates. lipidmaps.org The subsequent steps then focus on isolating the oxysterol fraction from this total lipid extract.

The table below summarizes common extraction strategies.

| Extraction Technique | Biological Matrix | Key Features & Purpose |

| Solid-Phase Extraction (SPE) | Plasma, Serum, Tissue Extracts | Removes bulk cholesterol; Enriches oxysterol fraction; Reduces matrix effects. nih.govnih.govuio.no |

| Liquid-Liquid Extraction (LLE) | Tissues, Cells | Extracts total lipids as a first step before further purification. lipidmaps.org |

| Alkaline Hydrolysis (Saponification) | Plasma, Serum | Cleaves esterified oxysterols to measure the total (free + esterified) concentration. uio.nonih.gov This is often performed at elevated temperatures. |

Oxysterols lack easily ionizable functional groups, which results in poor sensitivity when analyzed by electrospray ionization mass spectrometry (ESI-MS). researchgate.netnih.govacs.org To overcome this limitation, chemical derivatization is employed to introduce a charged or readily ionizable moiety onto the oxysterol molecule, significantly enhancing the signal intensity. acs.orgcaymanchem.com

A prominent and effective strategy is Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) . nih.govresearchgate.netresearchgate.net This two-step process involves:

Enzymatic Oxidation : Cholesterol oxidase, an enzyme from Streptomyces sp., is used to specifically convert the 3β-hydroxy-Δ5 group, common to most oxysterols, into a 3-oxo-Δ4 moiety. nih.govund.edu

Chemical Derivatization : The newly formed ketone group is then reacted with a hydrazine-containing reagent, most commonly Girard's Reagent P (GP) or Girard's Reagent T (GT). nih.govacs.orgund.edu These reagents introduce a permanently charged quaternary ammonium (B1175870) group onto the sterol. nih.govcaymanchem.com

This "charge-tagging" dramatically improves ionization efficiency in ESI-MS, with reported sensitivity enhancements of over 1000-fold. acs.org The derivatized oxysterols, such as the GP-hydrazone of 26-hydroxycholesterol, also exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in their specific identification. nih.govund.edu For Gas Chromatography-Mass Spectrometry (GC-MS), a different derivatization is required to increase volatility, typically by converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. uio.nonih.gov

| Derivatization Reagent | Analytical Platform | Mechanism of Action |

| Girard's Reagent P (GP) / T (GT) | LC-MS/MS | Adds a permanent positive charge (quaternary ammonium group) to the molecule after enzymatic oxidation, greatly enhancing ESI signal. nih.govacs.orgcaymanchem.com |

| Picolinic Acid | LC-MS/MS | Forms picolinyl esters, which can enhance ionization efficiency. uio.no |

| Silylating Reagents (e.g., BSTFA) | GC-MS | Replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups, increasing thermal stability and volatility for gas chromatography. uio.nonih.gov |

The cornerstone of accurate quantification in mass spectrometry is the use of stable isotope-labeled internal standards. nih.gov26-Hydroxycholesterol-d6 serves as an ideal internal standard for the quantification of endogenous 26-hydroxycholesterol. nih.govbiorxiv.org

An internal standard is a compound that is chemically identical to the analyte being measured, but has been enriched with heavy isotopes (e.g., deuterium (B1214612), ²H or d), giving it a higher mass. A known amount of this compound is added to the biological sample at the very beginning of the sample preparation process. researchgate.netlipidmaps.orgnih.gov

Because the deuterated standard has nearly identical physicochemical properties to the endogenous analyte, it experiences the same losses during extraction, purification, and derivatization steps, and exhibits the same response to ionization in the mass spectrometer. nih.gov The instrument measures the signal intensity ratio of the endogenous analyte (e.g., 26-hydroxycholesterol) to the deuterated internal standard (this compound). Since the amount of the internal standard added is known, this ratio allows for the precise calculation of the concentration of the endogenous analyte, correcting for any experimental variability. This isotope-dilution method is considered the gold standard for quantitative analysis. nih.gov

Advanced Mass Spectrometry-Based Quantification Methodologies

Following sample preparation, sophisticated mass spectrometry techniques are used to separate, identify, and quantify the oxysterols.

LC-MS/MS is the predominant platform for modern oxysterol analysis. researchgate.netnih.govuio.nound.edu The system couples a liquid chromatograph, which separates compounds in a mixture over time, with a tandem mass spectrometer, which acts as a highly specific and sensitive detector.

Chromatographic Separation : A reversed-phase C18 or phenyl-hexyl column is typically used to separate the derivatized oxysterols. und.edumdpi.com This separation is crucial for resolving isomers, such as 24-hydroxycholesterol, 25-hydroxycholesterol (B127956), and 26-hydroxycholesterol, which have the same mass but different retention times on the LC column. und.edufrontiersin.org

Tandem Mass Spectrometry (MS/MS) : The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. nih.govfrontiersin.org In this mode, the first stage of the mass spectrometer (Q1) is set to select only the mass-to-charge ratio (m/z) of the derivatized parent ion (e.g., the GP-hydrazone of 26-hydroxycholesterol). This selected ion is then fragmented in a collision cell (q2), and the second stage of the mass spectrometer (Q3) is set to monitor for a specific, characteristic fragment ion. This two-stage filtering (parent ion → fragment ion) provides exceptional specificity and sensitivity, minimizing background noise and allowing for quantification at very low levels (pg/mL). und.edunih.gov The use of deuterated standards like this compound provides a distinct parent-to-fragment transition that is monitored in parallel with the non-labeled analyte. nih.govnih.gov

| Parameter | Typical Setting/Value | Purpose |

| Chromatography | Reversed-Phase C18 or Phenyl-Hexyl Column | Separation of isomeric oxysterols. und.edumdpi.com |

| Ionization Mode | Positive Electrospray Ionization (+ESI) | Efficiently ionizes charge-tagged derivatives. nih.govnih.gov |

| MS Operation Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.govfrontiersin.org |

| Parent Ion (Analyte) | m/z of derivatized 26-hydroxycholesterol | Specific mass selected in the first mass analyzer. und.edu |

| Parent Ion (IS) | m/z of derivatized this compound | Specific mass of the internal standard selected in the first mass analyzer. nih.gov |

Historically, GC-MS has been considered a "gold standard" for sterol analysis due to its high chromatographic resolution. researchgate.netnih.govmdpi.com The technique requires that analytes be chemically derivatized to make them volatile and thermally stable. creative-proteomics.comdiva-portal.org

Derivatization for GC : As mentioned, oxysterols are typically converted into their trimethylsilyl (TMS) ethers before GC-MS analysis. uio.nocreative-proteomics.com

Separation and Detection : The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which fragments them using electron ionization (EI). The resulting fragmentation pattern serves as a chemical fingerprint for identification. For quantification, the instrument is often operated in Selected Ion Monitoring (SIM) mode, where it only monitors a few characteristic ions for the target analyte, increasing sensitivity compared to scanning the full mass range. mdpi.com

While powerful, GC-MS methods can be more labor-intensive and the high temperatures required for derivatization and analysis can pose a risk of analyte degradation or artifact formation. uio.noistanbul.edu.tr The development of robust LC-MS/MS methods has provided a popular and effective alternative for many applications. istanbul.edu.tr

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application with this compound

Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for the quantitative analysis of endogenous compounds, including 26-hydroxycholesterol. researchgate.netresearchgate.netdiva-portal.org This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, to the sample at the earliest stage of preparation. lipidmaps.org This "internal standard" is chemically identical to the endogenous analyte but has a different mass due to the incorporation of deuterium atoms.

The fundamental principle of IDMS is that the deuterated internal standard behaves identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and ionization. By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard using a mass spectrometer, any sample loss or variability during sample preparation is inherently corrected for. lipidmaps.org This is because the ratio of the two species remains constant regardless of the absolute recovery.

The use of deuterated analogs like this compound is crucial for achieving accurate quantification, as it compensates for matrix effects and variations in extraction efficiency, which can be significant in complex biological samples. For instance, 27-hydroxycholesterol-d6 has been successfully employed as an internal standard in the IDMS analysis of heart mitochondria samples and for plasma sterol quantification using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS). scientificlabs.co.uksigmaaldrich.com This approach ensures that the calculated concentration of the analyte is highly accurate and reproducible. diva-portal.org

Chromatographic Separation Techniques

Effective separation of 26-hydroxycholesterol from other structurally similar oxysterols and the bulk of cholesterol is a critical step before mass spectrometric detection. aston.ac.uk High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are the predominant techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation of oxysterols. nih.govtandfonline.comnih.govresearchgate.net Reversed-phase HPLC, utilizing columns such as C18 or C30, is the most common approach. aston.ac.ukresearchgate.netnih.gov For example, a method for the simultaneous determination of five major oxysterols, including 27-hydroxycholesterol (B1664032), utilized reversed-phase HPLC with a methanol/water/0.1% formic acid gradient. nih.gov Another HPLC method for determining cholesterol and oxysterols, including 26-hydroxycholesterol, employed a Develosil C30-UG-3 column with an acetonitrile-2-propanol mobile phase. researchgate.netnih.gov

The choice of the stationary phase is crucial for achieving the desired separation. C30 columns have been frequently used for oxysterol analysis due to their ability to resolve structurally similar compounds. researchgate.net In some methods, a derivatization step is omitted, simplifying the sample preparation process. researchgate.netnih.gov Following separation by HPLC, detection is often performed by mass spectrometry (MS), which provides high selectivity and sensitivity. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC has emerged as a powerful advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. researchgate.net These improvements are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). A novel UHPLC-MS method was developed for the simultaneous quantification of oxysterols and cholesterol precursors in biological samples, demonstrating the capability of this technique to separate a complex mixture of sterols within a 30-minute timeframe using a reverse-phase column and a segmented gradient with a temperature ramp. unimi.it This method successfully quantified analytes in both plasma and brain tissue. unimi.it The enhanced sensitivity of UHPLC-MS/MS makes it particularly suitable for analyzing the low concentrations of oxysterols found in biological matrices. researchgate.net

Analytical Method Validation and Quality Control Protocols

To ensure the reliability and accuracy of quantitative data, analytical methods must undergo rigorous validation. researchgate.netunimi.it This process establishes the performance characteristics of the method and includes the assessment of sensitivity, linearity, precision, and accuracy.

Sensitivity, Linearity, and Limit of Detection

The sensitivity of an analytical method is defined by its limit of detection (LOD) and lower limit of quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For the quantification of oxysterols, methods have achieved LLOQs in the low ng/mL range. For instance, a validated LC-MS/MS assay for 24(S)-hydroxycholesterol reported an LLOQ of 1 ng/mL in plasma and 0.025 ng/mL in cerebrospinal fluid. nih.gov Another method for five major oxysterols reported limits of detection between 3 and 10 ng/mL. nih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov Calibration curves are generated by analyzing a series of standards of known concentrations. A linear response is typically demonstrated by a high coefficient of determination (R²) value, often greater than 0.99. researchgate.netnih.govmdpi.com

| Analyte | Matrix | Method | Linear Range | LOD/LLOQ | R² | Source |

|---|---|---|---|---|---|---|

| 24(S)-hydroxycholesterol | Plasma | LC-MS/MS | 1 - 200 ng/mL | LLOQ: 1 ng/mL | >0.99 | nih.gov |

| 24(S)-hydroxycholesterol | CSF | LC-MS/MS | 0.025 - 5 ng/mL | LLOQ: 0.025 ng/mL | >0.99 | nih.gov |

| Multiple Oxysterols | Plasma | HPLC-MS | Not Specified | LOD: 3-10 ng/mL | Not Specified | nih.gov |

| Cholesterol | Serum | HPLC-ED | 0.5 - 100 µM | LOD: 0.36 µM | >0.999 | researchgate.net |

| 4β-OHC and 4α-OHC | Plasma | UHPLC/ESI-HR-MS | Not Specified | LLOQ: 0.5 ng/mL | Not Specified | researchgate.net |

Precision and Accuracy Assessment

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. diva-portal.org It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true value and is often assessed by recovery studies. diva-portal.org

For bioanalytical methods, both intra-day (within-run) and inter-day (between-run) precision and accuracy are evaluated. researchgate.net Acceptable precision is generally considered to be a CV of less than 15%, while accuracy should be within 85-115% of the nominal value. nih.gov For example, a method for the determination of 24S- and 27-hydroxycholesterol reported within-day and between-day coefficients of variation of less than 9% and recoveries ranging from 98% to 103%. researchgate.net Another comprehensive method for various sterols and oxysterols demonstrated a day-to-day variability with a relative standard error of less than 10% and extraction efficiencies between 85% and 110%. nih.govresearchgate.net

| Analyte(s) | Matrix | Method | Precision (%CV) | Accuracy/Recovery (%) | Source |

|---|---|---|---|---|---|

| 24S- and 27-hydroxycholesterol | Plasma | HPLC-MS | <9% | 98-103% | researchgate.net |

| Multiple Oxysterols | Plasma | HPLC-MS | <10% (for most analytes) | >85% | nih.gov |

| Multiple Sterols/Oxysterols | Plasma | HPLC-MS and GC-MS | <10% | 85-110% | nih.govresearchgate.net |

| Cholesterol | Serum | HPLC-ED | <3.0% | >90% | nih.gov |

| 4β-OHC and 4α-OHC | Plasma | UHPLC/ESI-HR-MS | Not Specified | 88.2-114.9% | researchgate.net |

Matrix Effects and Recovery Evaluation

In the quantitative analysis of 26-hydroxycholesterol and other oxysterols using liquid chromatography-mass spectrometry (LC-MS), addressing matrix effects and ensuring high recovery rates are critical for accuracy and reliability. Biological matrices such as plasma, serum, and tissue homogenates are complex mixtures containing numerous components that can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. waters.comuio.no The use of a deuterated internal standard, such as this compound, is a key strategy to compensate for these effects and for losses during sample preparation. waters.comsigmaaldrich.com

Understanding and Mitigating Matrix Effects

Matrix effects arise from co-eluting endogenous or exogenous compounds from the sample matrix that affect the ionization efficiency of the analyte in the mass spectrometer's ion source. waters.com This can result in a significant under- or overestimation of the analyte concentration if not properly corrected. The use of a stable isotope-labeled (SIL) internal standard, like this compound, is the preferred method for correction. waters.com The underlying principle is that the SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for an accurate relative quantification. waters.com

However, it is crucial to verify that the analyte and its deuterated analog exhibit similar behavior. Studies have shown that in some cases, the matrix effects experienced by an analyte and its SIL internal standard can differ. waters.com Therefore, a thorough evaluation of matrix effects is a standard part of method validation. This is often done by comparing the response of an analyte in a pure solution to its response in a sample extract from which the analyte has been removed (a "blank" matrix). nih.gov

Research has shown that for oxysterol analysis, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects compared to electrospray ionization (ESI), particularly concerning interference from phospholipids. researchgate.net Additionally, sample preparation techniques like solid-phase extraction (SPE) are employed to remove interfering components before LC-MS analysis, thereby reducing matrix effects. uio.noresearchgate.net

Recovery Evaluation

Extraction recovery is another critical parameter that is assessed to ensure the efficiency of the sample preparation process. It measures the percentage of the analyte that is successfully extracted from the sample matrix. Low and inconsistent recovery can lead to inaccurate and imprecise results. The addition of a deuterated internal standard at the beginning of the sample preparation process allows for the correction of any analyte loss during extraction and subsequent steps. lipidmaps.org

Various studies have reported high recovery rates for oxysterols, including 26-hydroxycholesterol, from different biological matrices when using deuterated internal standards. For instance, a method for the simultaneous determination of major oxysterols in human plasma reported recoveries of over 85% for all analytes and their deuterated internal standards. plos.org Another comprehensive method for extracting sterols and secosteroids from human plasma achieved extraction efficiencies between 85% and 110%. researchgate.net

The choice of extraction method can significantly impact recovery. For cellular matrices, a previously established method for plasma resulted in poor recovery of oxysterols (as low as 9% for monohydroxysterols), highlighting the necessity of tailoring extraction protocols to the specific matrix. nih.gov A modified method incorporating Triton X-100 and DMSO demonstrated improved extraction efficiency and recovery from cellular matrices. nih.govresearchgate.net

Research Findings on Matrix Effects and Recovery

Several studies have specifically evaluated matrix effects and recovery in the context of 26-hydroxycholesterol analysis. The following tables summarize key findings from the literature.

Table 1: Representative Recovery Data for Oxysterols Using Deuterated Internal Standards

| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |

| 24(S)-hydroxycholesterol | Human Plasma | Saponification, SPE | >85 | plos.org |

| 27-hydroxycholesterol | Human Plasma | Saponification, SPE | >85 | plos.org |

| 7α-hydroxycholesterol | Human Plasma | Saponification, SPE | >85 | plos.org |

| 7-keto-cholesterol | Human Plasma | Saponification, SPE | >85 | plos.org |

| Multiple Oxysterols | Human Plasma | Methanol:Dichloromethane Extraction, Hydrolysis, SPE | 85-110 | researchgate.net |

| 27-hydroxycholesterol-d6 | Human Plasma | Ethanolic KOH hydrolysis, Cyclohexane extraction, SPE | Not specified, used for quantification | bioscientifica.com |

| 24S-, 25-, 27-OHC | Human Serum | Liquid-Liquid Extraction | 82.7-90.7 | plos.org |

| 24S-, 25-, 27-OHC | Human CSF | Liquid-Liquid Extraction | 68.4-105.0 | plos.org |

Table 2: Studies Highlighting the Importance of Matrix-Specific Method Development

| Study Focus | Original Method Matrix | New Method Matrix | Key Finding | Reference |

| Oxysterol analysis | Plasma | Cellular lysate | The plasma extraction method yielded very low recoveries (e.g., 9% for monohydroxysterols) in a cellular matrix, necessitating the development of a new method. | nih.gov |

| Oxysterol analysis | N/A | Cellular lysate, Mitochondria | A new method using Triton and DMSO significantly improved extraction efficiency and recovery of oxysterols from cellular and mitochondrial fractions. | nih.govresearchgate.net |

Research Applications of 26 Hydroxycholesterol D6 in Biomedical and Biochemical Investigations

Elucidation of Cholesterol Homeostasis and Metabolic Pathways

Stable isotope labeling with deuterium (B1214612) allows researchers to distinguish between endogenous and exogenously administered 26-hydroxycholesterol (B79680), providing a means to trace its metabolic fate and quantify its metabolites with high precision using mass spectrometry.

Investigating Sterol 26-Hydroxylase (CYP27A1) Activity

The enzyme sterol 26-hydroxylase, also known as CYP27A1, is a key mitochondrial cytochrome P450 enzyme responsible for the initial oxidation of cholesterol's side chain, leading to the formation of 26-hydroxycholesterol. nih.gov The activity of CYP27A1 is a critical regulatory point in cholesterol metabolism. Assays utilizing 26-Hydroxycholesterol-d6 can be developed to indirectly assess the activity of this enzyme. By using the deuterated compound as an internal standard, researchers can accurately quantify the levels of endogenous 26-hydroxycholesterol produced by CYP27A1 in various tissues and cell types. A decrease in the production of 26-hydroxycholesterol is linked to cerebrotendinous xanthomatosis, a rare genetic disorder caused by mutations in the CYP27A1 gene. nih.gov

| Research Focus | Application of this compound | Key Findings |

| Cholesterol Oxidation | Metabolic tracer | Elucidation of downstream metabolites and pathway flux. |

| CYP27A1 Activity | Internal standard for quantification | Accurate measurement of endogenous 26-hydroxycholesterol levels reflects enzyme activity. |

| Bile Acid Biosynthesis | Tracer for metabolic conversion | Demonstrates the conversion of 26-hydroxycholesterol to bile acids like chenodeoxycholic acid. |

Role in Bile Acid Biosynthesis Pathways

26-hydroxycholesterol is a crucial intermediate in the "acidic" or "alternative" pathway of bile acid synthesis, which begins in extrahepatic tissues. nih.gov Tracer studies employing this compound can directly demonstrate its conversion into bile acids. Following administration of the deuterated compound, the appearance of deuterium-labeled bile acids, such as chenodeoxycholic acid, can be monitored over time. This provides definitive evidence of the metabolic link between 26-hydroxycholesterol and bile acid production and allows for the quantification of the contribution of the alternative pathway to the total bile acid pool. mdpi.comnih.gov

Studies of Oxysterol Transport and Intracellular Trafficking

Understanding how oxysterols move within and between cells is crucial for comprehending their physiological and pathological roles. This compound is an invaluable tool in these investigations.

Analysis of Cellular Uptake and Efflux Mechanisms

The cellular uptake and efflux of oxysterols are tightly regulated processes. Studies using stable isotope-labeled cholesterol, such as d7-cholesterol, have established a mass spectrometry-based methodology to track these movements with high specificity, avoiding the limitations of radiolabeled tracers. nih.govnih.gov This same principle is applied using this compound to study the specific transport mechanisms for this oxysterol. By incubating cells with the deuterated compound, researchers can measure its rate of entry and exit, identifying the transporters and receptors involved. For example, ATP-binding cassette (ABC) transporters are known to play a role in the efflux of cholesterol and oxysterols from cells. nih.gov

Examination of Systemic and Tissue Distribution in Research Models

Following administration to research models, such as mice, this compound can be used to examine the systemic distribution and accumulation of this oxysterol in various tissues. bioscientifica.com By using the deuterated form as an internal standard for the quantification of its unlabeled counterpart, researchers can conduct pharmacokinetic studies. bioscientifica.com These studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of 26-hydroxycholesterol. For instance, after oral administration, the levels of the compound can be measured in plasma, liver, brain, and other organs over time to understand its bioavailability and tissue-specific accumulation. bioscientifica.commdpi.com

| Research Model | Tissue/Fluid Analyzed | Key Parameters Measured |

| Mouse | Plasma | Pharmacokinetics, clearance rate |

| Mouse | Liver | Hepatic uptake and metabolism |

| Mouse | Brain | Blood-brain barrier penetration |

| Mouse | Other Tissues | General tissue distribution and accumulation |

Exploration of Oxysterol-Mediated Signaling in Research Models

This compound plays a pivotal, albeit indirect, role in studying the signaling pathways mediated by its non-deuterated counterpart, 26-OHC. By serving as an internal standard, it allows for the accurate quantification of 26-OHC in various experimental models, thereby enabling researchers to correlate specific concentrations of the oxysterol with observed biological effects.

Ligand Binding Studies for Nuclear Receptors (e.g., LXR, FXR)

Oxysterols, including 26-OHC, are known ligands for several nuclear receptors, which are key regulators of lipid metabolism and inflammation. nih.gov The Liver X Receptors (LXR) and Farnesoid X Receptor (FXR) are prominent examples. nih.gov While 27-hydroxycholesterol (B1664032) is a well-established LXR agonist, the broader family of oxysterols contributes to the activation of these receptors. nih.gov In ligand binding assays, while the non-deuterated 26-OHC is used to assess its direct interaction with receptors like LXR and FXR, this compound is essential for quantifying the precise concentration of the ligand in the assay medium. This ensures that the observed binding affinity and receptor activation are accurately correlated with a known amount of the active compound.

Studies have demonstrated that oxysterols can function as ligands for nuclear receptors, initiating a cascade of transcriptional events. nih.gov For instance, the activation of LXR by oxysterols leads to the upregulation of genes involved in reverse cholesterol transport. nih.gov Similarly, certain oxysterols have been shown to modulate FXR activity, a key regulator of bile acid synthesis. nih.gov The ability to accurately measure the concentration of 26-OHC in these experimental systems, facilitated by the use of this compound, is crucial for determining dose-response relationships and understanding the potency of this endogenous ligand.

Modulation of Gene Expression and Cellular Responses

The signaling initiated by oxysterol-receptor binding culminates in the modulation of gene expression and subsequent cellular responses. In this context, this compound is instrumental in studies aiming to delineate the specific genes and cellular processes regulated by 26-OHC. For example, cell culture studies have indicated that 26-OHC can inhibit cholesterol synthesis and the activity of the low-density lipoprotein (LDL) receptor. nih.gov

By using this compound as an internal standard, researchers can accurately measure the intracellular and extracellular concentrations of 26-OHC in cell-based assays. This allows for a precise correlation between the levels of 26-OHC and changes in the expression of target genes involved in cholesterol homeostasis and other cellular pathways. This quantitative approach is vital for understanding the molecular mechanisms through which 26-OHC exerts its biological effects.

Comparative Oxysterolomics in Experimental Models and Biological Systems

Comparative oxysterolomics, the quantitative study of the complete set of oxysterols in a biological system, heavily relies on the use of stable isotope-labeled internal standards like this compound. nih.gov This technique allows for the precise and accurate measurement of endogenous oxysterol levels in various tissues and fluids, providing valuable insights into their roles in health and disease. nih.gov The addition of a known amount of the deuterated standard to a sample before processing allows for the correction of any analyte loss during sample preparation and analysis, a critical step for obtaining reliable quantitative data. nih.gov

Neural Tissue and Neurodegenerative Research Models

Alterations in cholesterol metabolism and oxysterol levels in the brain have been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. nih.gov The brain maintains its own cholesterol homeostasis, and oxysterols play a role in the elimination of excess cholesterol from this organ. nih.gov In research models of neurodegeneration, comparative oxysterolomics is employed to identify changes in the profiles of various oxysterols, including 26-OHC. In such studies, this compound is added to brain tissue homogenates or cerebrospinal fluid samples as an internal standard for the accurate quantification of endogenous 26-OHC by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov

| Oxysterol | Biological Sample | Disease Model | Observed Change in Non-Deuterated Oxysterol Level | Role of this compound |

|---|---|---|---|---|

| 24S-Hydroxycholesterol | Cerebrospinal Fluid | Alzheimer's Disease | Altered levels observed | Internal standard for accurate quantification of endogenous oxysterols |

| 27-Hydroxycholesterol | Brain Tissue | Alzheimer's Disease | Altered levels observed |

Hepatic Metabolism and Liver Disease Models

The liver is the primary site of cholesterol metabolism and bile acid synthesis, where 26-OHC is a key intermediate. nih.gov In models of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and cholestasis, the profile of oxysterols can be significantly altered. Comparative oxysterolomics, using internal standards like this compound, enables the precise quantification of these changes in liver tissue and plasma. mdpi.com This information is critical for understanding the pathophysiology of liver diseases and for identifying potential biomarkers.

| Analyte | Research Area | Experimental Model | Analytical Method | Utility of Deuterated Standard |

|---|---|---|---|---|

| 26-Hydroxycholesterol | Bile Acid Synthesis | In vivo models | Isotope Dilution Mass Spectrometry | Accurate quantification of biosynthetic pathway intermediates. nih.gov |

| Various Oxysterols | Non-alcoholic Fatty Liver Disease | Animal models and patient samples | LC-MS/MS | Precise measurement of changes in oxysterol profiles. mdpi.com |

Immune Cell Studies

Oxysterols have emerged as important modulators of the immune system, influencing the function of various immune cells, including macrophages and lymphocytes. nih.gov For instance, certain oxysterols can act as chemoattractants for immune cells. avantiresearch.com In studies investigating the role of 26-OHC in immune cell function, this compound is used as an internal standard to accurately measure the levels of its non-deuterated counterpart in cell lysates and culture media. This allows researchers to establish a clear link between the concentration of 26-OHC and observed immunological responses, such as cytokine production or cell migration.

| Oxysterol | Immune Cell Type | Observed Effect of Non-Deuterated Form | Relevance of this compound |

|---|---|---|---|

| 25-Hydroxycholesterol (B127956) | Macrophages | Modulation of inflammatory responses | Enables accurate quantification of oxysterols in immune cell studies to correlate concentration with function. nih.gov |

| 7α,25-Dihydroxycholesterol | B and T cells | Chemoattraction |

Other Tissue and Organ Systems (e.g., Adipose, Macrophages)

The deuterated internal standard, this compound, is a critical tool for the accurate quantification of its endogenous counterpart, 26-hydroxycholesterol, in complex biological matrices. This enables detailed investigation into the physiological and pathological roles of 26-hydroxycholesterol in various tissues, including adipose tissue and macrophages, where it is implicated in the regulation of lipid metabolism and inflammatory processes.

Adipose Tissue

Adipose tissue is a crucial endocrine organ involved in energy storage and metabolic regulation. The function of this tissue is significantly influenced by oxysterols, including 26-hydroxycholesterol. The enzyme responsible for the synthesis of 26-hydroxycholesterol, sterol 27-hydroxylase (CYP27A1), is actively expressed in adipocytes, the primary cells of adipose tissue.

Research indicates that the products of CYP27A1 activity may play a role in regulating the formation of new fat cells. Studies have shown that the inhibition of CYP27A1 activity, or the genetic deletion of the gene, leads to an induction of adipocyte differentiation. nih.gov This suggests that 27-hydroxylated oxysterols, such as 26-hydroxycholesterol, may function as endogenous negative regulators of adipogenesis, potentially as a defense mechanism to prevent the excessive formation of new fat cells. nih.gov

In the context of obesity, adipose tissue is characterized by a state of chronic, low-grade inflammation, which is a key contributor to insulin (B600854) resistance and other metabolic complications. nih.gov Adipose tissue macrophages (ATMs) are major contributors to this inflammatory environment. frontiersin.org While much of the research in this area has focused on 25-hydroxycholesterol, which is produced by ATMs and promotes inflammation, the presence and regulatory role of CYP27A1 in adipocytes point to a complex interplay of different oxysterols in modulating adipose tissue biology. nih.govresearchgate.net

Macrophages

Macrophages are key immune cells that play a central role in inflammation and lipid metabolism, particularly in the context of diseases like atherosclerosis. These cells express sterol 27-hydroxylase (CYP27A1), the enzyme that produces 26-hydroxycholesterol. nih.gov The expression of CYP27A1 in human macrophages is not primarily regulated by cellular cholesterol levels through the liver X receptor (LXR), a common sensor of cholesterol excess. Instead, its expression is significantly increased by ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ) and the retinoid X receptor (RXR). nih.gov This suggests that the production of 26-hydroxycholesterol in macrophages is linked to broader metabolic and inflammatory signaling pathways regulated by these nuclear receptors.

The function of oxysterols in macrophages is multifaceted. They are known to be potent regulators of gene expression, influencing pathways that control cholesterol efflux and inflammation. nih.govoup.com By activating nuclear receptors like LXR, certain oxysterols can induce the expression of ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1, which are crucial for reverse cholesterol transport—the process of removing excess cholesterol from peripheral cells, including macrophages in atherosclerotic plaques. nih.gov While the specific effects of 26-hydroxycholesterol on these pathways are not as extensively studied as those of 25-hydroxycholesterol or 27-hydroxycholesterol, its production by macrophages and the regulation of its synthesizing enzyme by PPARγ suggest its involvement in these critical cellular processes. nih.gov The stimulation of CYP27A1 by PPARγ may represent a key mechanism by which PPARγ exerts its protective effects against atherosclerosis. nih.gov

Research Findings on 26-Hydroxycholesterol and its Synthesizing Enzyme (CYP27A1) in Adipose Tissue and Macrophages

| Biological Context | Key Enzyme/Molecule | Research Finding | Potential Implication |

| Adipose Tissue | CYP27A1 | Expressed and active in adipocytes. nih.gov | Local production of 26-hydroxycholesterol within adipose tissue. |

| CYP27A1 | Inhibition or genetic deletion of CYP27A1 induces adipocyte differentiation. nih.gov | Products of CYP27A1, including 26-hydroxycholesterol, may act as negative regulators of adipogenesis. nih.gov | |

| Macrophages | CYP27A1 | Expressed in human macrophages. nih.gov | Macrophages are a source of 26-hydroxycholesterol. |

| CYP27A1 | Expression is upregulated by PPARγ and RXR ligands, but not directly by cholesterol loading via LXR. nih.gov | Production of 26-hydroxycholesterol is linked to broader metabolic and anti-inflammatory signaling pathways. nih.gov |

Synthesis and Characterization of 26 Hydroxycholesterol D6 for Research Purposes

Deuterium (B1214612) Labeling Strategies in Oxysterol Synthesis

The introduction of deuterium into oxysterols like 26-hydroxycholesterol (B79680) can be achieved through various synthetic strategies, broadly categorized into chemical synthesis and biosynthesis. The choice of method depends on the desired labeling pattern (site-specific vs. uniform), the required number of deuterium atoms, and the availability of starting materials.

Chemical Synthesis: This approach offers precise control over the location of the deuterium labels. Common methods include:

Reduction of Precursors with Deuterated Reagents: A prominent strategy involves the reduction of a suitable functional group with a deuterium source. A specific method for synthesizing [16,16,22,22,23,23-²H₆]-(25R)-26-hydroxycholesterol utilizes a modified Clemmensen reduction. researchgate.net This reaction, when applied to kryptogenin using D₂O and zinc amalgam, introduces deuterium atoms at specific positions on the steroid side chain. researchgate.net Other deuterated reducing agents, such as lithium aluminum deuteride or sodium borodeuteride, can also be used to introduce deuterium by reducing carbonyls or epoxides at specific sites. researchgate.net

Catalytic Deuteration: The addition of deuterium gas (D₂) across a double bond in the presence of a metal catalyst is another effective method. arkat-usa.org However, this can sometimes suffer from a lack of regioselectivity if multiple double bonds are present in the precursor molecule. arkat-usa.org

Hydrogen-Deuterium (H-D) Exchange: This method involves exchanging protons for deuterons by treating the substrate with a deuterium source like D₂O, often in the presence of an acid or base catalyst. arkat-usa.org While useful, this strategy can be problematic for quantitative applications if the labeled positions are prone to back-exchange with protic solvents. arkat-usa.org

Biosynthesis: This strategy involves using microorganisms, such as modified Saccharomyces cerevisiae (yeast), to produce uniformly deuterated sterols. rsc.organsto.gov.au The organisms are grown in a medium containing deuterium oxide (heavy water), leading to the incorporation of deuterium throughout the sterol's carbon skeleton. rsc.organsto.gov.au While this method can produce highly enriched compounds, it typically results in non-specific labeling and requires extensive purification to isolate the target oxysterol. ansto.gov.au

| Labeling Strategy | Description | Advantages | Disadvantages | Example Application |

|---|---|---|---|---|

| Chemical Synthesis (Reduction) | Use of deuterated reducing agents (e.g., in Clemmensen reduction) to introduce deuterium at specific sites. researchgate.net | Site-specific labeling, high isotopic incorporation at target positions. researchgate.net | Requires multi-step synthesis, availability of specific precursors. arkat-usa.org | Synthesis of [16,16,22,22,23,23-²H₆]-(25R)-26-hydroxycholesterol from kryptogenin. researchgate.net |

| Chemical Synthesis (Catalytic Deuteration) | Addition of D₂ gas across C=C double bonds using a metal catalyst. arkat-usa.org | Direct method for saturating bonds with deuterium. | Poor regioselectivity with multiple double bonds, potential for scrambling. arkat-usa.org | Labeling of sterol side chains containing unsaturation. nih.gov |

| Biosynthesis | Growing microorganisms (e.g., yeast) in D₂O-enriched media to produce uniformly labeled sterols. rsc.org | High levels of uniform deuteration achievable. rsc.org | Non-specific labeling, requires complex purification, higher cost for D₂O. ansto.gov.au | Production of uniformly deuterated cholesterol as a precursor. rsc.org |

Methods for Preparation of Research-Grade Labeled Standards

The production of a research-grade labeled standard of 26-Hydroxycholesterol-d6 involves more than just the initial synthesis. A rigorous purification and characterization process is essential to ensure the final product is suitable for use as an internal standard in quantitative assays. The analysis of oxysterols can be challenging due to their low abundance in biological samples and the potential for auto-oxidation during sample preparation. researchgate.netnih.gov

The typical workflow for preparing a research-grade standard is as follows:

Crude Product Extraction: Following synthesis, the crude deuterated oxysterol is extracted from the reaction mixture. This often involves liquid-liquid extraction to separate the sterol from aqueous reagents and byproducts.

Chromatographic Purification: This is the most critical step for achieving high chemical purity. Multiple chromatographic techniques may be employed.

Solid-Phase Extraction (SPE): SPE is often used as an initial clean-up step to separate the target oxysterols from highly nonpolar lipids like cholesterol or from more polar impurities. researchgate.netlipidmaps.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the key technique for isolating the desired deuterated oxysterol from unlabeled precursors, isomers, and other closely related impurities. lipidmaps.orgaston.ac.ukresearchgate.net The high resolving power of HPLC ensures the removal of contaminants that could interfere with mass spectrometric analysis. aston.ac.uk

Purity Assessment: The chemical purity of the final product is assessed using analytical techniques like HPLC with UV or mass spectrometric detection.

Concentration Determination: The precise concentration of the standard in solution is determined, often by quantitative NMR (qNMR) or by weight, ensuring accurate spike-in for isotope dilution mass spectrometry.

Certification: The final product is certified with a Certificate of Analysis that documents its chemical purity, isotopic enrichment, concentration, and storage conditions.

| Step | Method(s) | Purpose |

|---|---|---|

| 1. Synthesis | Chemical synthesis (e.g., Clemmensen reduction). researchgate.net | Incorporate deuterium atoms into the 26-hydroxycholesterol molecule. |

| 2. Initial Purification | Solid-Phase Extraction (SPE). researchgate.netlipidmaps.org | Remove major impurities and separate oxysterols from other lipid classes. |

| 3. High-Purity Isolation | High-Performance Liquid Chromatography (HPLC). aston.ac.ukresearchgate.net | Separate the target deuterated compound from isomers and residual starting materials to achieve >98% chemical purity. |

| 4. Quality Control | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). nih.govrsc.org | Confirm identity, determine isotopic purity, and verify the location of deuterium labels. |

| 5. Final Preparation | Accurate weighing, dissolution in a high-purity solvent. | Produce a standard solution of known concentration for use in quantitative analysis. |

Isotopic Purity and Quality Assurance Methodologies

Ensuring the isotopic purity and structural integrity of this compound is crucial for its function as an internal standard. rsc.org The primary analytical techniques used for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio with high accuracy, HRMS can distinguish between molecules with different numbers of deuterium atoms (isotopologues). nih.gov The relative abundance of the ion corresponding to the fully labeled compound (d6) versus ions with fewer deuterium atoms (d0 to d5) allows for the calculation of the isotopic enrichment. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can further provide some structural information by analyzing fragmentation patterns, which can sometimes help confirm the general location of the labels. nih.gov

¹H NMR (Proton NMR): In a highly deuterated compound, the disappearance or reduction of signals in the proton NMR spectrum at specific chemical shifts provides direct evidence of deuterium incorporation at those positions. rsc.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where peaks correspond to the positions of the deuterium labels. sigmaaldrich.comnih.gov It is a highly effective method for confirming site-specific labeling and identifying any unexpected labeled sites. sigmaaldrich.com

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) causes splitting of the carbon signals and a shift in their position compared to a C-H bond. This provides unambiguous confirmation of which carbon atoms are bonded to deuterium. rsc.orgresearchgate.net

Together, these methods provide a comprehensive quality assurance profile for the deuterated standard, confirming its identity, chemical purity, isotopic enrichment, and the specific location of the isotopic labels. rsc.orgox.ac.uk

| Methodology | Primary Information Obtained | Key Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment (percentage of d6 vs. d0-d5), confirmation of molecular weight. nih.govresearchgate.net | High sensitivity, requires very small sample amounts, provides distribution of isotopologues. nih.gov |

| Proton NMR (¹H NMR) | Confirmation of deuterium incorporation by observing signal disappearance/reduction. rsc.org | Routinely available, provides clear evidence of labeling at specific proton sites. |

| Deuterium NMR (²H NMR) | Direct detection and confirmation of the location of deuterium atoms. sigmaaldrich.com | Unambiguous confirmation of label positions, clean spectrum without proton signals. sigmaaldrich.com |

| Carbon-13 NMR (¹³C NMR) | Confirmation of C-D bonds through characteristic splitting patterns and chemical shifts. rsc.orgresearchgate.net | Provides definitive proof of which carbon atoms are deuterated. |

Future Directions and Emerging Research Avenues for 26 Hydroxycholesterol D6 Applications

Development of High-Throughput Analytical Platforms for Comprehensive Oxysterol Profiling

There is a growing demand for analytical methods that can rapidly and reliably measure a wide array of oxysterols in large numbers of biological samples for clinical studies and biomarker discovery. nih.govresearchgate.net The development and validation of these high-throughput platforms, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), depend critically on the availability of high-quality internal standards. nih.gov

26-Hydroxycholesterol-d6 is essential for the validation of such assays. nih.gov It is used to determine key method performance characteristics, including:

Accuracy: How close the measured value is to the true value.

Precision: The reproducibility of measurements.

Recovery: The efficiency of the extraction process.

Matrix Effects: The influence of the sample matrix on analytical signal. thermofisher.com

By enabling robust validation, this compound facilitates the creation of high-throughput platforms capable of comprehensive oxysterol profiling. These platforms allow researchers to analyze dozens of oxysterols simultaneously, providing a detailed snapshot of sterol metabolism and its dysregulation in disease. nih.gov Such methods are crucial for identifying new disease biomarkers and for understanding the complex interplay between different oxysterols. nih.govresearchgate.net

Table 2: Role of this compound in High-Throughput Method Validation

| Validation Parameter | How this compound is Used |

|---|---|

| Extraction Recovery | A known amount is added before extraction; the amount detected after processing reveals the efficiency of the extraction. |

| Matrix Effect | The signal of the standard in a biological matrix is compared to its signal in a clean solvent to quantify signal suppression or enhancement. |

| Instrumental Precision | Repeated measurements of the standard are used to assess the stability and reproducibility of the analytical instrument. |

| Quantification Accuracy | Used to create calibration curves that correct for systemic errors, ensuring the final reported concentration is accurate. |

Expanding Tracer Applications for Complex Metabolic Flux Analysis

Beyond its role as a quantification standard, this compound can be used as a stable isotope tracer to study the dynamics of metabolic pathways. elifesciences.org Metabolic flux analysis aims to measure the rates of biochemical reactions within a biological system, providing a dynamic view of cellular activity.

In a tracer experiment, this compound is introduced into a system, such as a cell culture or an animal model. The deuterium (B1214612) atoms act as a "tag" that allows researchers to follow the molecule as it is processed by enzymes. Using mass spectrometry, scientists can track the appearance of the deuterium label in downstream metabolites. elifesciences.org

This approach is particularly valuable for studying the bile acid synthesis pathway, where 26-hydroxycholesterol (B79680) is a key intermediate. nih.govresearchgate.netdiff.org By administering this compound and measuring the rate at which deuterated bile acids are formed, researchers can quantify the flux through this important metabolic route. nih.gov This provides critical information on how the pathway is regulated and how it is affected by disease or therapeutic interventions.

Contribution to Fundamental Understanding of Sterol Biochemistry and Physiological Regulation

The application of this compound as a research tool significantly contributes to the fundamental understanding of sterol biochemistry. By enabling precise and dynamic measurements, it helps to elucidate the physiological and pathological roles of its non-labeled counterpart.

26-hydroxycholesterol is synthesized in many tissues and is transported to the liver for conversion into bile acids. nih.govfao.org It is an important signaling molecule that can regulate cholesterol synthesis and is a ligand for nuclear receptors like the Liver X Receptor (LXR). nih.gov Dysregulation of its metabolism is linked to diseases such as cerebrotendinous xanthomatosis, a rare genetic disorder characterized by a deficiency in 26-hydroxycholesterol and bile acid synthesis. nih.gov

By providing the means for accurate quantification and metabolic flux analysis, this compound allows researchers to:

Precisely determine the concentration of 26-hydroxycholesterol in various tissues and fluids. nih.gov

Investigate the rate of its conversion to bile acids and other metabolites under different physiological conditions. nih.gov

Study its role in regulating cholesterol homeostasis and gene expression. nih.govnih.gov

Explore its involvement in the pathophysiology of metabolic and neurodegenerative diseases.

Ultimately, the use of this stable isotope-labeled standard allows the scientific community to move beyond simple qualitative observations to quantitative and dynamic models of sterol metabolism, providing deeper insights into the intricate regulatory networks that govern lipid biology.

Q & A

Basic Research Questions

Q. How is 26-Hydroxycholesterol-d6 quantified in biological samples using LC-MS/MS?

- Methodology : Deuterated standards like this compound are used as internal standards to correct for matrix effects and extraction efficiency. Samples are typically extracted via solid-phase extraction (e.g., Oasis HLB cartridges) and analyzed using reverse-phase LC-MS/MS with optimized parameters (e.g., mobile phase: methanol/water with formic acid, MRM transitions for quantification). Validation includes assessing linearity (1–1000 ng/mL), limit of detection (LOD), and limit of quantification (LOQ) .

Q. What is the role of this compound as an internal standard in oxysterol research?

- Methodology : As a deuterated analog, it minimizes isotopic interference during mass spectrometry by providing a distinct mass-to-charge ratio. It normalizes variability in sample preparation (e.g., lipid extraction efficiency) and instrument drift, ensuring accurate quantification of endogenous 26-hydroxycholesterol. This is critical for studies investigating cholesterol metabolism or neurodegenerative diseases .

Q. How do researchers validate the purity and stability of this compound in experimental setups?

- Methodology : Purity is assessed via chromatographic separation (e.g., HPLC with UV/Vis or MS detection) to confirm absence of non-deuterated contaminants. Stability is tested under varying temperatures (-80°C to 25°C) and storage durations, with antioxidants like butylated hydroxytoluene (BHT) added to prevent oxidation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) are used to predict long-term storage conditions .

Advanced Research Questions

Q. How can isotope tracing with this compound elucidate enzymatic pathways in cholesterol metabolism?

- Methodology : Incubate cell cultures or tissue homogenates with this compound and track its conversion via LC-MS/MS. Compare kinetic parameters (e.g., Vmax, Km) of enzymes like CYP27A1 under genetic knockdown/overexpression conditions. Use time-course experiments to map metabolic flux into downstream products (e.g., bile acids). This approach resolves pathway specificity and regulatory nodes .

Q. What strategies address discrepancies in reported biological half-lives of this compound across studies?

- Methodology : Conduct meta-analysis to identify confounding variables (e.g., species differences, tissue-specific clearance rates). Replicate experiments under standardized conditions (e.g., C57BL/6 mice, uniform dosing). Use compartmental modeling to account for distribution phases. Validate findings with orthogonal methods, such as radiolabeled tracers or knockout models lacking key metabolic enzymes .

Q. How can researchers optimize protocols to minimize matrix effects in complex tissues (e.g., brain, liver) when analyzing this compound?

- Methodology : Perform post-column infusion experiments to identify ion suppression/enhancement regions. Optimize sample cleanup using dual solid-phase extraction (SPE) steps (e.g., C18 followed by hydrophilic-lipophilic balance cartridges). Use matrix-matched calibration curves and isotope dilution for correction. Validate recovery rates (>85%) across tissues with spiked controls .

Methodological Frameworks for Experimental Design

- PICO Framework : Use Population (e.g., neuronal cell lines), Intervention (this compound dosing), Comparison (wild-type vs. CYP27A1-deficient models), and Outcome (oxysterol levels) to structure hypothesis-driven studies .

- FINER Criteria : Ensure questions are Feasible (adequate instrumentation), Interesting (novel mechanistic insights), Novel (unexplored metabolic interactions), Ethical (animal welfare compliance), and Relevant (Alzheimer’s disease research applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.